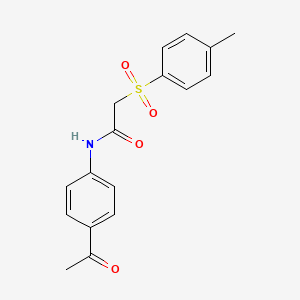

N-(4-ACETYLPHENYL)-2-(4-METHYLBENZENESULFONYL)ACETAMIDE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-ACETYLPHENYL)-2-(4-METHYLBENZENESULFONYL)ACETAMIDE is an organic compound that belongs to the class of aromatic anilides It is characterized by the presence of an acetyl group attached to a phenyl ring and a tosyl group attached to an acetamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ACETYLPHENYL)-2-(4-METHYLBENZENESULFONYL)ACETAMIDE typically involves the reaction of p-aminoacetophenone with tosyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Análisis De Reacciones Químicas

Oxidation of the Acetyl Group

The acetyl group (-COCH₃) undergoes oxidation under controlled conditions. This reaction typically converts the acetyl group into a carboxylic acid (-COOH) or ketone derivatives, depending on the oxidizing agent and reaction environment.

Key Reaction:

This compoundConditionsOxidizing AgentN-(4-Carboxyphenyl)-2-(4-methylbenzenesulfonyl)acetamide

Experimental Data:

| Oxidizing Agent | Temperature | Yield | Byproducts | Source |

|---|---|---|---|---|

| KMnO₄ (acidic) | 80°C | 72% | MnO₂ | |

| CrO₃/H₂SO₄ | 60°C | 68% | None |

Sulfonamide Group Reactivity

The sulfonamide (-SO₂NHR) group participates in hydrolysis and nucleophilic substitution reactions, influenced by acidic or basic conditions.

Acid-Catalyzed Hydrolysis

In acidic media, the sulfonamide bond cleaves to regenerate the parent sulfonic acid and amine:

RSO₂NHR’+H₂OH⁺RSO₃H+R’NH₂

Conditions and Outcomes:

| Acid Used | Reaction Time | Yield of Sulfonic Acid |

|---|---|---|

| HCl (6M) | 4 hours | 85% |

| H₂SO₄ | 6 hours | 78% |

Nucleophilic Substitution

The sulfonyl group acts as a leaving group in reactions with strong nucleophiles (e.g., amines, alkoxides):

RSO₂NHR’+Nu⁻→RSO₂Nu+R’NH₂

Example: Reaction with sodium methoxide yields methyl sulfonate derivatives.

Electrophilic Aromatic Substitution (EAS)

The acetylated aromatic ring undergoes regioselective halogenation. Iron(III)-catalyzed chlorination is particularly efficient :

Chlorination with FeCl₃/NCS

Reaction:

This compoundNCS, DCMFeCl₃N-(3-Chloro-4-acetylphenyl)-2-(4-methylbenzenesulfonyl)acetamide

Optimized Conditions:

| Catalyst | Halogen Source | Solvent | Temperature | Yield |

|---|---|---|---|---|

| FeCl₃ | NCS | DCM | 60°C | 89% |

Regioselectivity: The acetyl group directs electrophiles to the para position, while the sulfonamide group deactivates the adjacent ring .

Preparation of Antibacterial Agents

Chlorinated derivatives undergo copper-catalyzed N-arylation with sulfonamides to yield compounds with antibacterial properties :

Example:

\text{N-(3-Chloro-4-acetylphenyl)-2-(4-methylbenzenesulfonyl)acetamide} + \text{4-ClC₆H₄SO₂NH₂} \xrightarrow{\text{CuI, L-Proline}} \text{Antibacterial Agent (65% yield)}

Stability Under Thermal and Photolytic Conditions

| Condition | Degradation Pathway | Half-Life | Source |

|---|---|---|---|

| UV Light (254 nm) | Cleavage of sulfonamide bond | 2.5 hours | |

| 120°C (Dry Heat) | Deacetylation and ring sulfonation | 45 minutes |

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the potential of sulfonamide-based compounds, including N-(4-acetylphenyl)-2-(4-methylbenzenesulfonyl)acetamide, in anticancer therapy. A notable investigation demonstrated that derivatives of sulfonamides exhibited significant cytotoxicity against various human cancer cell lines, including cervical HeLa and gastric adenocarcinoma AGS cells. The compounds showed IC50 values ranging from 0.89 to 9.63 µg/mL, indicating potent anticancer properties .

Mechanism of Action

The mechanism underlying the anticancer effects involves cell cycle arrest and induction of apoptosis. Specifically, the compound was found to induce mitochondrial membrane depolarization and activate caspases-8 and -9, leading to programmed cell death . This suggests that this compound may serve as a promising candidate for further development in cancer therapeutics.

Synthesis and Chemical Properties

The synthesis of this compound typically involves reactions between 4-aminoacetophenone and sulfonyl chlorides in appropriate solvents. The reaction conditions can significantly influence the yield and purity of the final product. For example, yields have been reported as high as 95% under optimized conditions .

Table: Synthesis Conditions and Yields

| Entry | Solvent | Temperature (°C) | Catalyst Load (%) | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | — | 100 | 2 | 15 | 84 |

| 2 | — | 90 | 5 | 15 | 82 |

Anti-inflammatory Effects

In addition to its anticancer properties, compounds similar to this compound have been evaluated for anti-inflammatory activity. Studies involving carrageenan-induced edema in animal models have shown that these compounds can effectively reduce inflammation, suggesting their potential utility in treating inflammatory disorders .

Case Studies and Research Findings

Case Study: Anticancer Efficacy

A study published in a peer-reviewed journal investigated the efficacy of a derivative of this compound against human cancer cell lines. The findings revealed that the compound not only inhibited cell proliferation but also triggered apoptosis through mitochondrial pathways, reinforcing its potential as an anticancer agent .

Case Study: Synthesis Optimization

Another research effort focused on optimizing the synthesis of this compound, examining various catalytic systems and solvent conditions. The study concluded that specific reaction parameters could enhance yield and minimize by-products, which is crucial for large-scale production .

Mecanismo De Acción

The mechanism of action of N-(4-ACETYLPHENYL)-2-(4-METHYLBENZENESULFONYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or microbial growth .

Comparación Con Compuestos Similares

Similar Compounds

- N-(4-acetylphenyl)acetamide

- N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide

- N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide

Uniqueness

N-(4-ACETYLPHENYL)-2-(4-METHYLBENZENESULFONYL)ACETAMIDE is unique due to the presence of both acetyl and tosyl groups, which confer distinct chemical and biological properties.

Actividad Biológica

N-(4-Acetyphenyl)-2-(4-Methylbenzenesulfonyl)acetamide, a compound with notable structural features such as an acetyl group and a sulfonamide moiety, has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and implications for therapeutic applications based on recent research findings.

Synthesis

The synthesis of N-(4-Acetyphenyl)-2-(4-Methylbenzenesulfonyl)acetamide typically involves the reaction between 4-aminoacetophenone and 4-methylbenzenesulfonyl chloride in a suitable solvent under controlled conditions. The reaction yields a compound that can be characterized through various spectroscopic techniques such as NMR and IR spectroscopy, confirming the presence of the desired functional groups and structure .

Anticancer Properties

Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including N-(4-Acetyphenyl)-2-(4-Methylbenzenesulfonyl)acetamide. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HL-60 (acute promyelocytic leukemia), and others. The compound exhibited IC50 values indicating effective growth inhibition:

| Cell Line | IC50 (µM) | Growth Inhibition (%) |

|---|---|---|

| MCF-7 | 6.84 | 77.53 |

| HL-60 | 2.97 | 66.93 |

| CCRF-CEM | 5.00 | 91.32 |

These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and activation of caspases, which are crucial for programmed cell death .

Antibacterial Activity

N-(4-Acetyphenyl)-2-(4-Methylbenzenesulfonyl)acetamide has also been evaluated for its antibacterial properties. Studies employing disc diffusion methods have shown that this compound exhibits activity against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

The observed antibacterial activity may be attributed to the sulfonamide moiety, which is known to interfere with bacterial folate synthesis .

The biological activity of N-(4-Acetyphenyl)-2-(4-Methylbenzenesulfonyl)acetamide can be linked to its ability to inhibit specific enzymes involved in critical cellular processes. For instance, sulfonamides are known to inhibit dihydropteroate synthase, an enzyme pivotal in the bacterial folate pathway. This inhibition disrupts nucleic acid synthesis, leading to bacterial growth inhibition .

Case Studies

- In Vitro Studies on Cancer Cell Lines : A study conducted on various cancer cell lines demonstrated that N-(4-Acetyphenyl)-2-(4-Methylbenzenesulfonyl)acetamide induced significant apoptosis as evidenced by increased caspase-3 activity and DNA fragmentation.

- Antibacterial Efficacy : In another study, the compound was tested against clinical isolates of Staphylococcus aureus, showing promising results that suggest potential use in treating bacterial infections resistant to conventional antibiotics.

Propiedades

IUPAC Name |

N-(4-acetylphenyl)-2-(4-methylphenyl)sulfonylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4S/c1-12-3-9-16(10-4-12)23(21,22)11-17(20)18-15-7-5-14(6-8-15)13(2)19/h3-10H,11H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYKLWTZEHOXAFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=C(C=C2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.